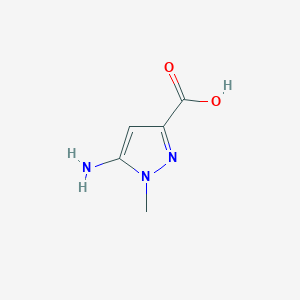

5-氨基-1-甲基-1H-吡唑-3-羧酸

货号 B040383

CAS 编号:

117860-53-4

分子量: 141.13 g/mol

InChI 键: BRXPDBOCAWXPLY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

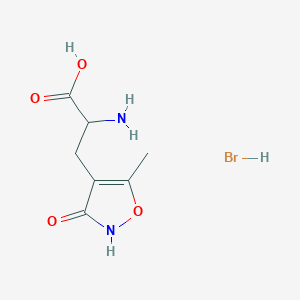

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains an amino group and a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Application 1: Synthesis of Condensed Heterocycles

- Summary of Application: 5-Aminopyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- Methods of Application: The specific methods of application would depend on the particular heterocyclic system being synthesized. However, the general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .

- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications in the pharmaceutical field .

Application 2: Anti-Cancer and Antioxidant Activities

- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have antioxidant and anti-cancer activities . These compounds can interfere with inflammation, oxidative stress, and tumorigenesis .

- Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity and the MTT assay for cell growth inhibitory activity .

- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-proliferative effects, able to suppress the growth of specific cancer cell lines . Other derivatives have shown remarkable inhibition of ROS production in platelets, and some have shown interesting in vitro radical scavenging properties .

Application 3: Synthesis of Diverse Heterocyclic Scaffolds

- Summary of Application: 5-Aminopyrazoles are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds . These include poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .

- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .

Application 4: Anti-Inflammatory and Antioxidant Activities

- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory and antioxidant activities . These compounds can interfere with inflammation and oxidative stress .

- Methods of Application: The compounds are tested for their biological activities using various assays, such as the DPPH assay for antioxidant activity .

- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects . Other derivatives have shown remarkable inhibition of ROS production .

Application 5: Construction of Diverse Heterocyclic Scaffolds

- Summary of Application: 5-Aminopyrazoles, including “5-amino-1-methyl-1H-pyrazole-3-carboxylic acid”, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application: The specific methods of application depend on the particular heterocyclic system being synthesized. The general process involves using the 5-aminopyrazole as a starting material and performing a series of chemical reactions to build the desired heterocyclic system .

- Results or Outcomes: The outcomes of these syntheses are new heterocyclic compounds that can have various applications, especially in the field of pharmaceutics and medicinal chemistry .

Application 6: Anti-Inflammatory Activities

- Summary of Application: Some derivatives of 5-aminopyrazoles have been found to have anti-inflammatory activities . These compounds can interfere with inflammation .

- Methods of Application: The compounds are tested for their biological activities using various assays .

- Results or Outcomes: Some 5-aminopyrazole derivatives have been found to have promising anti-inflammatory effects .

属性

IUPAC Name |

5-amino-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXPDBOCAWXPLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416037 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

117860-53-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Hlamp

113527-46-1

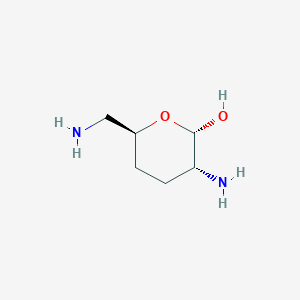

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol

111852-43-8

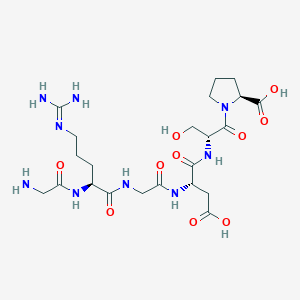

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

111844-24-7

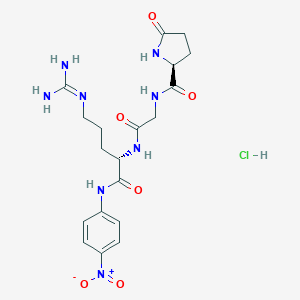

Pglu-Gly-Arg p-nitroanilide hydrochloride

115389-02-1

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)